

# Varlitinib recommended phase II dose 300mg BID

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Varlitinib

CAS No.: 845272-21-1

Cat. No.: S547977

[Get Quote](#)

## Varlitinib Application Notes & Protocols

**1. Drug Profile & Mechanism of Action** **Varlitinib** is an oral, reversible, small-molecule inhibitor that potently targets the HER family of receptor tyrosine kinases (HER1/EGFR, HER2, and HER4) [1] [2]. Its mechanism involves binding to the intracellular tyrosine kinase domains, inhibiting auto-phosphorylation and subsequent activation of downstream signaling pathways such as RAF-MEK-MAPK and PI3K-AKT, which drive uncontrolled cell proliferation and tumor growth [1] [2].

**2. Recommended Phase II Dose Rationale** The 300 mg BID intermittent dose was established through a dose de-escalation study after the initial 500 mg BID continuous dose, combined with carboplatin and paclitaxel, led to unacceptable toxicity [1]. The intermittent schedule allows for better tolerability while maintaining anti-tumor activity.

**3. Clinical Efficacy Signals** The combination of **varlitinib** and paclitaxel showed promising efficacy in heavily pre-treated patients. The data below summarizes the response in patients evaluable for efficacy [1].

Table 1: Efficacy of **Varlitinib** in Combination with Paclitaxel ( $\pm$  Trastuzumab) in Evaluable Patients (n=31)

Response Category	Number of Patients	Percentage
Partial Response (PR)	11	35.5%

Response Category	Number of Patients	Percentage
Stable Disease (SD)	13	41.9%
Clinical Benefit Rate (PR + SD)	24	77.4%
Progressive Disease	7	22.6%

In a subgroup of 20 patients with HER2+ metastatic breast cancer, the regimen was particularly active, with a clinical benefit rate of 81.3% and a partial response rate of 56.3% [1]. Eight of these patients continued on single-agent **varlitinib** after completing chemotherapy for a median of 5.1 months [1].

**4. Safety and Tolerability** The dose de-escalation from 500 mg BID to 300 mg BID was primarily due to dose-limiting toxicities (DLTs) experienced with the triplet combination of **varlitinib**, carboplatin, and paclitaxel [1].

- **Common DLTs:** Neutropenia, febrile neutropenia, and electrolyte disturbances [1].
- **Tolerability:** The combination of **varlitinib** with paclitaxel alone, or with paclitaxel and subcutaneous trastuzumab, was found to be safe at the 300 mg BID intermittent dose, with no new safety signals identified [1].

**5. Pharmacokinetic (PK) Analysis** PK data from the study confirmed that:

- The plasma exposure of **varlitinib** was **dose-dependent** [1].
- The co-administration of **varlitinib** **did not significantly affect** the maximum concentration (C<sub>max</sub>) or area under the curve (AUC) of paclitaxel, indicating no major PK drug-drug interaction between the two agents [1].

## Detailed Experimental Protocols

### Protocol 1: Phase Ib Dose-Finding Study Design

This protocol outlines the key elements of the clinical trial that established the recommended Phase II dose [1].

- **1.1 Objective:** To determine the maximum tolerated dose (MTD) and recommended phase II dose of **varlitinib** combined with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab.

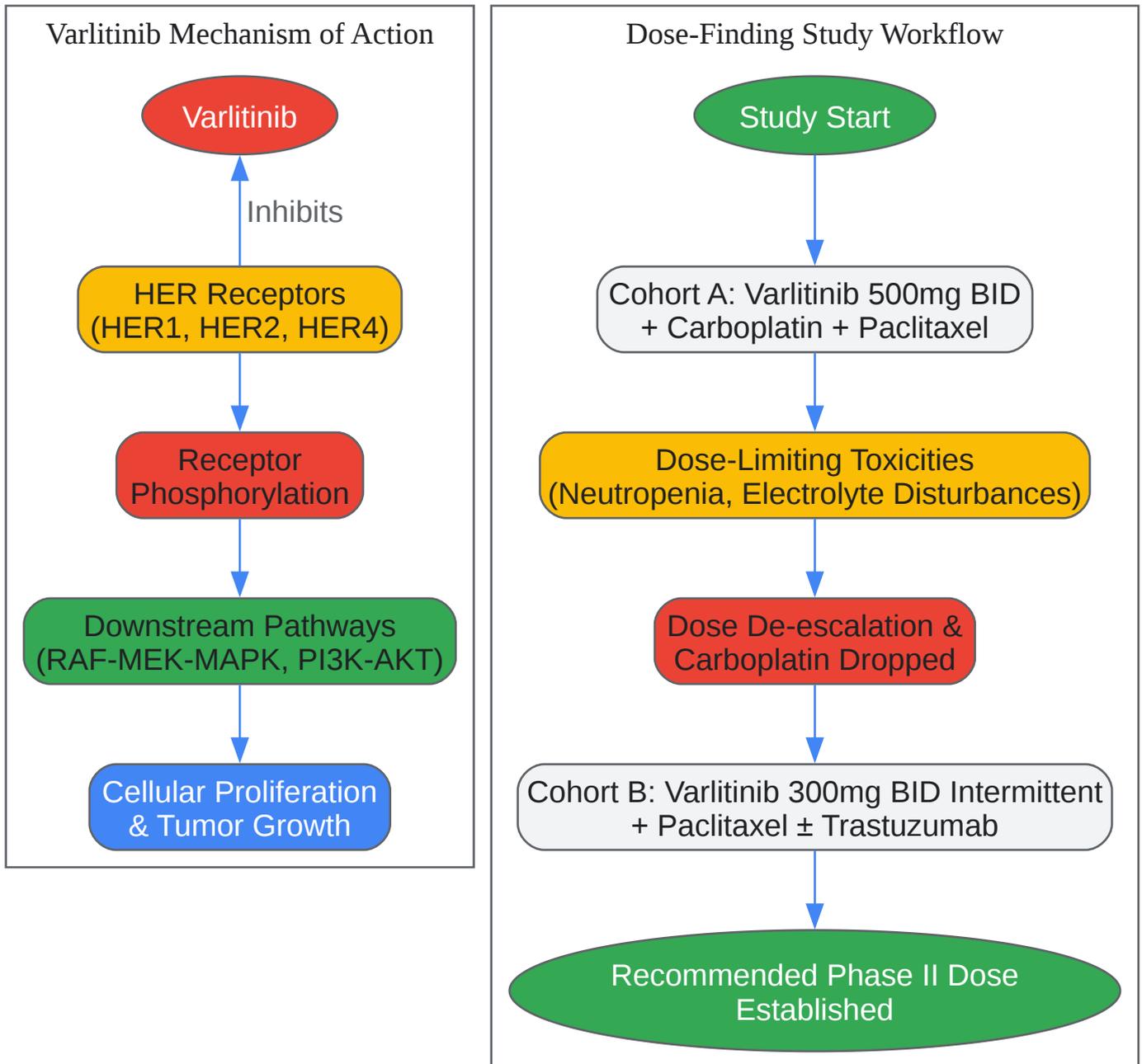
- **1.2 Patient Population:** Adults with advanced or metastatic solid tumors. Patients had a median of 4 prior lines of palliative therapy (range 0-14).
- **1.3 Study Design:** Open-label, single-arm study using a modified 3+3 dose de-escalation design.
- **1.4 Dosing Cohorts:**
  - **Initial Dose: Varlitinib** 500 mg BID continuously + carboplatin (AUC 1.5) + paclitaxel (80 mg/m<sup>2</sup> weekly).
  - **Dose De-escalation:** Due to DLTs, the dose was reduced, and the schedule was changed to intermittent. Carboplatin was dropped from the regimen.
  - **Final RP2D: Varlitinib** 300 mg BID intermittently (4 days on, 3 days off) + paclitaxel (80 mg/m<sup>2</sup> weekly).
- **1.5 Endpoints:**
  - **Primary:** Dose-limiting toxicities (DLTs), MTD.
  - **Secondary:** Safety, overall response rate (ORR), pharmacokinetics.

## Protocol 2: Pharmacokinetic (PK) Assessment Methodology

- **2.1 Sample Collection:** Blood samples for PK analysis were collected at predefined time points before and after administration of **varlitinib** and paclitaxel.
- **2.2 Analytical Method:** Plasma concentrations of **varlitinib** and paclitaxel were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **2.3 PK Parameters:** Key parameters calculated included:
  - Maximum plasma concentration (C<sub>max</sub>)
  - Area under the plasma concentration-time curve (AUC)
  - Time to maximum concentration (T<sub>max</sub>)
  - Half-life (t<sub>1/2</sub>)

## Visual Summaries

The diagram below illustrates the key signaling pathway targeted by **varlitinib** and the logical workflow of the dose-finding study.



[Click to download full resolution via product page](#)

## Key Considerations for Clinical Development

- **Patient Selection:** The combination therapy showed particularly strong activity in heavily pre-treated patients with HER2+ metastatic breast cancer, suggesting this may be a key target population for future studies [1].

- **Combination Therapy: Varlitinib** did not significantly alter the pharmacokinetics of paclitaxel, simplifying the co-administration of these drugs [1].
- **Future Directions:** Based on these results, the combination of **varlitinib** with paclitaxel (with or without trastuzumab) is being evaluated in the neoadjuvant setting for HER2+ breast cancer (NCT02396108) [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase Ib Dose-Finding Study of Varlitinib Combined with ... [pmc.ncbi.nlm.nih.gov]
2. Varlitinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Varlitinib recommended phase II dose 300mg BID]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547977#varlitinib-recommended-phase-ii-dose-300mg-bid>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)